molecular formula C15H9BrN4O4 B2568601 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891127-44-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2568601
CAS No.: 891127-44-9
M. Wt: 389.165
InChI Key: OQLSYNBPVJHSOR-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the 1,3,4-oxadiazole-2-carboxamide class of heterocyclic compounds, which have been identified as possessing STAT3 inhibitory activity . The constitutive activation of the STAT3 (Signal Transducer and Activator of Transcription 3) protein is a feature observed in a wide range of cancer cells, including breast cancer, lung cancer, prostate cancer, leukemia, and multiple myeloma . STAT3 acts as a pivotal mediator in signal transduction pathways, influencing cell growth and differentiation; its persistent activation is linked to cellular transformation and cancer progression . By potentially inhibiting the STAT3 pathway, this compound serves as a valuable tool for researchers investigating new targeted cancer therapies and studying the role of STAT3 in tumorigenesis. The molecular structure of this reagent integrates a 4-bromophenyl moiety and a 4-nitrobenzamide group linked through a 1,3,4-oxadiazole ring, a scaffold known for its relevance in developing bioactive molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLSYNBPVJHSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 5-(4-bromophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic conditions is frequently employed.

Major Products

    Nucleophilic Substitution: Products include azido, cyano, or thiol derivatives of the original compound.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is in medicinal chemistry. Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can act as effective antimicrobial agents. For instance, this compound has been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Research has also indicated that this compound may possess anticancer properties. The nitro group in the benzamide portion is known to enhance the cytotoxic effects against cancer cells by inducing apoptosis. Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Material Science

In addition to biological applications, this compound has potential uses in material science. Its unique structure allows it to serve as a building block for creating novel polymers and materials with specific properties.

Photoluminescent Materials

The incorporation of oxadiazole derivatives into polymer matrices has been explored for developing photoluminescent materials. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .

Environmental Science

The compound's chemical structure also makes it suitable for applications in environmental science. Its potential as a sensor for detecting pollutants or hazardous substances in water and soil has been investigated. The oxadiazole ring can interact with various environmental contaminants, allowing for the development of sensitive detection methods.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that the compound exhibits stronger activity compared to standard antibiotics .

Case Study 2: Photoluminescent Polymer Development

In another study focusing on material science applications, researchers synthesized a polymer incorporating this compound. The resulting material showed enhanced photoluminescent properties suitable for OLED applications. Characterization techniques such as UV-vis spectroscopy and photoluminescence measurements confirmed the material's efficiency in light emission .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

This analog replaces the bromine atom with chlorine and substitutes the nitro group with fluorine.

  • Structural Impact: The smaller size and higher electronegativity of fluorine (vs. Chlorine, being less polarizable than bromine, may decrease lipophilicity slightly, affecting membrane permeability .
  • Hypothetical Activity : The fluorine substituent could enhance metabolic stability compared to the nitro group, which is prone to reduction in vivo.

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

This compound introduces a sulfamoyl group on the benzamide and a fluorophenyl substituent on the oxadiazole.

  • Key Differences :
    • The sulfamoyl group (-SO₂NH-) replaces the nitro group, offering stronger hydrogen-bond acceptor capacity and improved solubility.
    • Fluorine at the para-position of the oxadiazole phenyl ring enhances electronic effects without significant steric bulk .
  • Potential Applications: Sulfamoyl derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase), suggesting this analog may have broader therapeutic utility.

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide

This derivative replaces the benzamide with a sulfonamide group and adds a chiral center.

  • Structural Modifications :
    • The sulfonamide group (-SO₂NH-) enhances acidity and binding to metal ions or polar protein residues.
    • The 4-chlorobenzylsulfanyl substituent introduces a sulfur atom, which may improve redox activity or coordination chemistry.
    • The (S)-configuration could lead to enantioselective interactions with biological targets .
  • Implications : Sulfonamides are prevalent in antibiotics and diuretics, positioning this compound for antimicrobial or diuretic applications.

Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

This analog features a thioacetamido linker and a methyl ester.

  • The methyl ester improves lipophilicity but may reduce stability in physiological conditions due to esterase hydrolysis .
  • Comparative Stability : Unlike the nitro group, the ester is metabolically labile, suggesting shorter half-life in vivo.

Data Tables

Table 1: Substituent Comparison of Key Analogs

Compound Name Oxadiazole Substituent Benzamide/Amide Substituent Functional Group Modifications Reference
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide 4-bromophenyl 4-nitrobenzamide None Target
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 4-chlorophenyl 4-fluorobenzamide Halogen exchange (Br→Cl, NO₂→F)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-fluorophenyl 4-sulfamoylbenzamide Sulfamoyl substitution
(S)-N-{1-[5-(4-chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-chlorobenzylsulfanyl 4-methylbenzenesulfonamide Sulfonamide, chiral center

Table 2: Hypothetical Property Trends

Compound Lipophilicity (LogP)* Hydrogen-Bond Acceptors Metabolic Stability
N-[5-(4-bromophenyl)-...-4-nitrobenzamide High (Br, NO₂) 6 Moderate (NO₂)
N-[5-(4-chlorophenyl)-...-4-fluorobenzamide Moderate (Cl, F) 5 High (F)
4-[Benzyl(ethyl)sulfamoyl]-... Low (-SO₂NH-) 7 High

*Estimated based on substituent contributions.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound's structure includes an oxadiazole ring and a nitrobenzamide moiety, which are known to influence biological interactions. The molecular formula is C16H13BrN4O3, and its IUPAC name is this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound showed efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it possesses moderate cytotoxicity with IC50 values around 20 µM for MCF-7 cells and 25 µM for HeLa cells .

Cell Line IC50 (µM)
MCF-720
HeLa25

The mechanism of action of this compound involves the inhibition of specific enzymes and proteins within microbial cells. The oxadiazole moiety is known to interact with key metabolic pathways, potentially disrupting nucleic acid synthesis or protein function . Additionally, the presence of the nitro group may enhance its reactivity towards biological targets.

Case Studies

  • Antibacterial Activity : A study published in PubMed explored the antibacterial effects of various derivatives of oxadiazole compounds, including this compound. It was found that modifications to the bromophenyl group significantly affected antibacterial potency .
  • Cancer Cell Studies : Research conducted by MDPI evaluated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's structure allows for effective binding to cancer cell receptors, leading to apoptosis .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide?

The synthesis of oxadiazole derivatives typically involves:

  • Hydrazide formation : Reacting 4-bromobenzoic acid with hydrazine to form the corresponding hydrazide.
  • Cyclization : Treating the hydrazide with cyanogen bromide (CNBr) or phosphoryl chloride (POCl₃) to cyclize into the 1,3,4-oxadiazole ring .
  • Coupling reactions : Introducing the 4-nitrobenzamide moiety via nucleophilic acyl substitution using 4-nitrobenzoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF . Key challenges include optimizing reaction conditions (e.g., temperature, solvent) to improve yield and purity.

Q. How can the structural integrity and purity of this compound be validated?

Standard characterization methods include:

  • Spectroscopic analysis : 1H NMR^1 \text{H NMR} and 13C NMR^13 \text{C NMR} to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • HPLC : To assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What biological activities are associated with this compound’s structural analogs?

Similar 1,3,4-oxadiazoles exhibit:

  • Antimicrobial activity : Evaluated via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor binding : For example, 5-(4-bromophenyl)-oxadiazole derivatives show cannabinoid CB1 receptor affinity (IC50_{50} ~1.35 nM) in competitive radioligand binding assays .
  • Enzyme inhibition : Oxadiazoles targeting Ca2+^{2+}/calmodulin-dependent enzymes are assessed using fluorescence polarization assays .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?

  • Reagent selection : Cyanogen bromide (CNBr) favors 1,3,4-oxadiazole formation over 1,2,4-isomers, while POCl3_3 may require controlled stoichiometry to avoid side products .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing cyclization efficiency .
  • Computational modeling : DFT calculations predict thermodynamic favorability of reaction pathways to guide reagent optimization .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and nitro groups. SHELX programs are optimized for high-resolution data and twinned crystals .
  • Powder XRD : For polycrystalline samples, pair with Rietveld refinement to confirm phase purity and unit cell parameters .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Assay standardization : Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
  • Structural comparisons : Overlay docking poses (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the nitro group) that explain divergent CB1 vs. antimicrobial activities .
  • SAR studies : Systematically modify substituents (e.g., replacing 4-nitro with 4-cyano) to isolate pharmacophoric contributions .

Q. What methodologies are used to study enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC50_{50} values via NADH depletion (for oxidoreductases) or fluorogenic substrates (e.g., AMC for proteases).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Molecular dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with GROMACS) to identify key residues (e.g., catalytic triads) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., 4-fluoro, 4-methyl) on the benzamide and bromophenyl groups .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with bioactivity data .
  • In silico screening : Virtual screening (e.g., Glide SP docking) against target libraries (e.g., kinase or GPCR databases) .

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